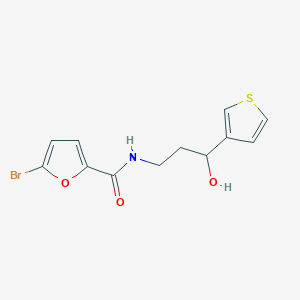

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

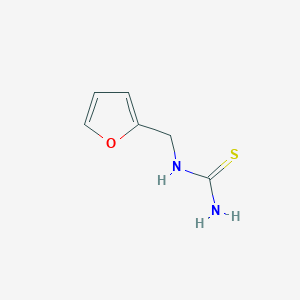

The compound contains a pyrazole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on its IUPAC name. The compound contains a pyrazole ring, which is a five-membered ring containing two nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Antiviral and Anticancer Properties

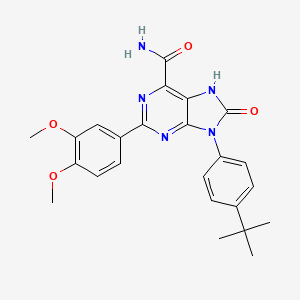

One significant area of research involving the compound focuses on its potential in antiviral and anticancer applications. A study by Attaby et al. (2006) synthesized derivatives including 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, which underwent further chemical reactions to produce compounds with cytotoxicity against HSV1 and anti-HAV-MBB activity. These findings highlight the compound's potential in contributing to treatments against specific viral infections and its role in cancer chemotherapy (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Synthesis and Characterization of Derivatives

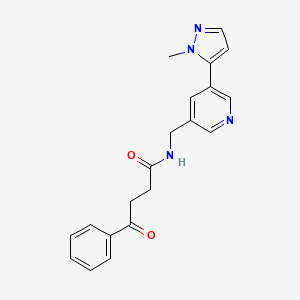

Research by Ajani et al. (2019) delves into the synthesis of derivatives related to the compound, focusing on pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives. This study illuminates the potential of these derivatives in AIDS chemotherapy, underlining the pivotal role of pyrimidine as a nucleic acid component and pyrazole's significance in pharmacological therapies. The process outlined offers a cost-effective approach to producing derivatives with promising prospects for new drug discoveries (Ajani, Jolayemi, Owolabi, Aderohunmu, Akinsiku, & Owoeye, 2019).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular docking study conducted on similar compounds justified their antileishmanial activity . The compound displayed a desirable fitting pattern in the active site of the target protein, characterized by lower binding free energy .

Biochemical Pathways

Similar compounds have been shown to have significant effects on the life cycle of parasites such as leishmania and plasmodium .

Pharmacokinetics

Similar compounds have been shown to have potent activity, suggesting good bioavailability .

Result of Action

Similar compounds have demonstrated potent antileishmanial and antimalarial activities .

Action Environment

Similar compounds have been shown to maintain their activity under various conditions .

Eigenschaften

IUPAC Name |

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-4-oxo-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-24-18(9-10-23-24)17-11-15(12-21-14-17)13-22-20(26)8-7-19(25)16-5-3-2-4-6-16/h2-6,9-12,14H,7-8,13H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQFAEFNAKHJBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CCC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-3-methyl-1-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2873179.png)

![ethyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2873181.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2873184.png)

![7-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2873186.png)

![2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol](/img/structure/B2873189.png)

![1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one](/img/structure/B2873192.png)

![2,3-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2873194.png)

![1-[3-(4-methylphenoxy)pyrazin-2-yl]-N-(1-phenylethyl)piperidine-3-carboxamide](/img/structure/B2873195.png)